1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole -

1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole

Catalog Number: EVT-4648776
CAS Number:
Molecular Formula: C13H21N5O
Molecular Weight: 263.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

  • Compound Description: This compound is a novel thiol-incorporated aminocyclopentitol synthesized via the nucleophilic ring-opening reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol. []
  • Relevance: Though this compound possesses a cyclopentene ring instead of the cyclohexane ring present in 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole, it shares the core structural elements of a substituted tetrazole ring and an amine-containing side chain. Additionally, the presence of a thiol group in this compound highlights the potential for modifications at that position in the target compound. []

1-Methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole

  • Compound Description: This compound is a symmetrical molecule featuring two 1-methyl-1H-tetrazole rings connected by a butyl disulfide bridge. Its crystal structure has been determined. []
  • Relevance: The presence of the 1-methyl-1H-tetrazole unit in this compound directly relates it to 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole. This compound exemplifies the possibility of incorporating sulfur-containing linkers within the structure of tetrazole derivatives, which could be explored for modifying the target compound. []

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: LQFM039 is a pyrazole derivative that exhibits anti-inflammatory, analgesic, and vasorelaxant effects. Its mechanism of action involves the NO/cGMP pathway and calcium channels. []
  • Relevance: While LQFM039 differs from 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole in its core structure (pyrazole vs. cyclohexane), both compounds share the presence of a substituted 1H-tetrazole ring. This commonality highlights the significance of the tetrazole moiety in potentially contributing to biological activities, although the specific activities might vary based on the overall structure. []

5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole

  • Compound Description: This pyrazole derivative demonstrates analgesic, anti-inflammatory, and vasorelaxant effects, potentially mediated by the NO/cGMP pathway and K+ channels. []
  • Relevance: Similar to LQFM039, this compound showcases the presence of a substituted 2H-tetrazole ring, a structural feature it shares with 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole. Despite the difference in their core structures (pyrazole vs. cyclohexane), the shared tetrazole moiety emphasizes its potential pharmacological relevance, which could be explored further in the context of the target compound. []

4-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid (Hptmba)

  • Compound Description: Hptmba is a ligand that forms a one-dimensional silver(I) coordination polymer. It features a tetrazole ring connected to a benzoic acid moiety through a sulfur-containing linker. []
  • Relevance: Although structurally distinct from 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole, Hptmba emphasizes the versatility of tetrazole derivatives in coordination chemistry. The presence of a sulfur linker and a carboxylic acid group in Hptmba, absent in the target compound, suggests potential avenues for structural modification and exploration of different chemical properties. []

2-[(1-methyl-1H-Tetrazole-5yl)thio]-N’-[(1E)-(4-methyl-1-3-thiazole-5-yl)methylene] acetohydrazide

  • Compound Description: This compound acts as a chelating ligand, coordinating with metal ions through its nitrogen atoms. It features a tetrazole ring linked to a thiazole moiety through a thioacetohydrazide bridge. []
  • Relevance: This compound, despite having a thiazole ring in place of the cyclohexane in 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole, highlights the potential of incorporating a 1-methyl-1H-tetrazole unit into larger, more complex structures capable of chelating metal ions. []

5-Methyl-1H-tetrazole

  • Compound Description: This simple tetrazole derivative, with its crystal structure determined, demonstrates the basic structural features of the tetrazole ring. []
  • Relevance: While significantly simpler than 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole, 5-Methyl-1H-tetrazole highlights the fundamental structure of the tetrazole ring, a key component of the target compound. This comparison emphasizes the potential for diverse substitutions on the tetrazole ring to modify its properties and biological activities. []

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

  • Compound Description: This compound serves as a key intermediate in the synthesis of Cilostazol, a blood platelet aggregation inhibitor. It features a cyclohexyl group directly attached to the tetrazole ring, along with a chlorobutyl chain. []
  • Relevance: The presence of both a cyclohexyl and a tetrazole ring directly links this compound to 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole. Notably, both compounds feature a cyclohexyl substituent directly attached to the tetrazole ring. This structural similarity suggests that modifications to the alkyl chain, like the chlorobutyl group in this compound, could be explored for altering the properties of the target compound. []

5-(nitrimino)-1H-tetrazole, 1-methyl-5-(nitrimino)-1H-tetrazole, and 2-methyl-5-(nitramino)-2H-tetrazole

  • Compound Description: These compounds are nitration products of 5-amino-1H-tetrazole and its methyl derivatives. They exhibit promising energetic properties and have been extensively characterized. []
  • Relevance: These compounds illustrate the potential for modifying the tetrazole ring in 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole with energetic groups, such as nitrimino and nitramino groups. This approach could lead to derivatives with unique properties and applications. []

5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate

  • Compound Description: This compound contains two tetrazole rings linked by a biphenyl unit. Its crystal structure reveals the spatial arrangement and intermolecular interactions. []
  • Relevance: Although structurally different from the target compound, the presence of two tetrazole rings in this molecule showcases the possibility of incorporating multiple tetrazole moieties within a single structure. This concept could be explored in the context of 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole to investigate the impact of multiple tetrazole units on its properties. []

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

  • Compound Description: Cilostazol is a well-known phosphodiesterase type 3 (PDE III) inhibitor. Its structure features a quinolinone ring linked to a cyclohexyl-tetrazole moiety through a butoxy chain. []
  • Relevance: Cilostazol shares the 1-cyclohexyl-1H-tetrazol-5-yl subunit with 1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole, emphasizing the significance of this specific structural motif in medicinal chemistry. While Cilostazol incorporates a quinolinone ring, this comparison highlights the potential for exploring the target compound's activity against PDE III or related targets. []

Properties

Product Name

1-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-1H-tetrazole

IUPAC Name

pyrrolidin-1-yl-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

InChI

InChI=1S/C13H21N5O/c19-13(17-7-1-2-8-17)12-5-3-11(4-6-12)9-18-10-14-15-16-18/h10-12H,1-9H2

InChI Key

MFPFGFZVIQMIMG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CCC(CC2)CN3C=NN=N3

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(CC2)CN3C=NN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.